5-苄基-2-(2-氟苄基)-2,3-二氢-1,2,5-苯并噻二氮杂环-4(5H)-酮-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

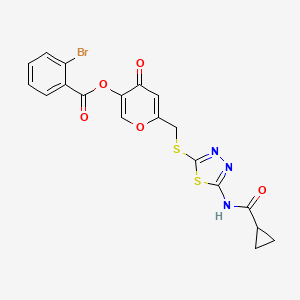

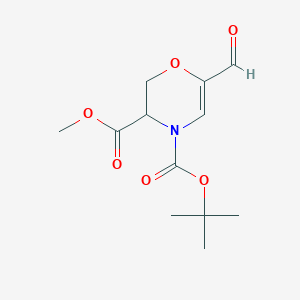

The compound "5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide" belongs to a class of organic compounds known as benzothiadiazepines. These compounds have garnered interest due to their potential pharmacological properties, including antiarrhythmic activity as demonstrated in some derivatives .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides typically involves the use of polymer-supported α-amino acids, which are sulfonylated and then alkylated using the Fukuyama-Mitsunobu procedure. Subsequent reduction and cyclization steps yield the target compounds with good crude purity and acceptable overall yields. The process benefits from the use of parallel/combinatorial solid-phase synthesis techniques, making it suitable for generating a variety of derivatives with different substituents at various positions on the core structure .

Molecular Structure Analysis

The molecular structure of benzothiadiazepine derivatives is confirmed through techniques such as 1H and 13C NMR, elemental analysis, and X-ray crystallography. These methods provide detailed information about the regioselectivity of the interactions within the molecule, particularly when reacting with reagents like the Vilsmeier reagent and DMFDMA. The structure elucidation is crucial for understanding the relationship between the molecular configuration and the observed biological activities .

Chemical Reactions Analysis

Benzothiadiazepine derivatives exhibit interesting reactivity patterns. For instance, the interaction with Vilsmeier reagent and DMFDMA has been studied to understand the regioselectivity of these reactions. Additionally, benzothiadiazepines can undergo ring contraction to form benzo[b][1,4]thiazine 1,1-dioxides, which are also pharmacologically relevant. This transformation involves carbon-sulfur bond formation under mild conditions and highlights the versatility of the benzothiadiazepine scaffold in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazepine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and stability. The antiarrhythmic activity observed in some derivatives suggests that the electronic and steric effects of the substituents are critical for their biological function. The solid-phase synthesis approach allows for the rapid exploration of these properties by facilitating the synthesis of a diverse array of derivatives .

科学研究应用

合成方法和应用

环收缩和药理衍生物:Fülöpová等人(2015年)描述了通过环收缩2,5-二氢苯并[f][1,2,5]噻二氮杂环庚烷-1,1-二氧化物合成4H-苯并[b][1,4]噻嗪-1,1-二氧化物的有效方法。该方法突出了创造具有在生物学、医学和工业中应用的药理相关衍生物的潜力(Fülöpová等人,2015年)。

新合成方法:Volovnenko等人(2011年)开发了一种合成4,5-二氢-1,4-苯并噻二氮杂环庚烷-3(2H)酮衍生物的新方法,这对于进一步探索这些化合物的药理活性至关重要(Volovnenko et al., 2011)。

化学转化和衍生物:Hofmann和Fischer(1987年)讨论了烷基化1,5-苯并噻二氮杂环庚烷-4(5H)-酮以创建1,4-噻二氮杂环庚烷环系统的简单衍生物,这一过程为具有潜在工业和药用应用的新化学实体打开了大门(Hofmann & Fischer, 1987)。

固相合成技术:Schwarz等人(1999年)开发了一种用于合成3,5-二取代1,5-苯并噻二氮杂环庚烷-4(5H)-酮的固相合成路线,展示了一种用于创造适合高通量筛选和制药开发的多样衍生物的高效方法(Schwarz et al., 1999)。

氟代苯并噻唑的抗肿瘤活性:Hutchinson等人(2001年)探讨了氟代2-(4-氨基苯基)苯并噻唑的合成和生物性质,表明这类衍生物具有潜在的抗肿瘤活性,突出了结构修饰在增强生物活性方面的重要性(Hutchinson et al., 2001)。

属性

IUPAC Name |

5-benzyl-2-[(2-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-19-11-5-4-10-18(19)15-24-16-22(26)25(14-17-8-2-1-3-9-17)20-12-6-7-13-21(20)29(24,27)28/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKCHIVIJTUITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)

![1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)